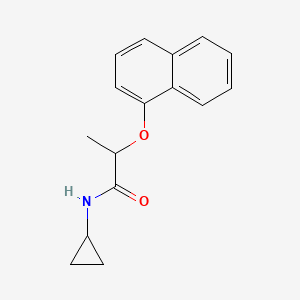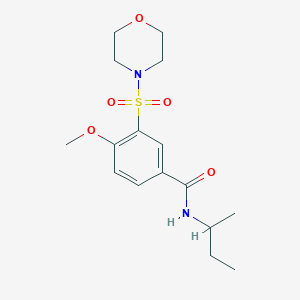![molecular formula C15H22N2O3S B4724159 N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4724159.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide
Overview
Description
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide, also known as N-[4-(3-methyl-1-piperidinyl)phenyl]ethanesulfonamide or MP-10, is a synthetic compound that has been studied for its potential use as a medication. It was first synthesized in the 1980s by researchers at the University of Michigan.
Mechanism of Action
MP-10 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine can have a variety of effects on the brain, including improving mood, reducing anxiety, and increasing motivation.
Biochemical and Physiological Effects
In addition to its effects on the brain, MP-10 has also been shown to have effects on other parts of the body. It has been shown to increase heart rate and blood pressure, as well as to have a stimulatory effect on the gastrointestinal system.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to increase dopamine levels in the brain. However, it also has limitations, including its potential for abuse and its effects on other parts of the body.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating drug addiction, particularly for drugs that act on the dopamine system. Another area of interest is its potential use in treating depression, particularly for individuals who do not respond to traditional antidepressant medications. Additionally, further research is needed to fully understand the long-term effects of MP-10 on the body and brain.
Scientific Research Applications
MP-10 has been studied for its potential use in treating a variety of medical conditions, including Parkinson's disease, drug addiction, and depression. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
properties
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-21(19,20)16-14-8-6-13(7-9-14)15(18)17-10-4-5-12(2)11-17/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPSXCBVLTNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4724076.png)

![2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4724088.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B4724109.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)

![3-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4724136.png)
![N-{4-[(difluoromethyl)thio]phenyl}-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4724145.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4724148.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4724156.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4724160.png)
![4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4724164.png)
![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)
![2-methyl-N-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B4724172.png)